
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Overview
Description
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyl group, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone typically involves multiple steps, starting with the preparation of the benzyloxy group and its subsequent attachment to the phenyl ring. The hydroxyl and nitro groups are then introduced through nitration and hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reagents like zinc or tin in dilute mineral acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc or tin in dilute mineral acid are used for the reduction of the nitro group.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a role in the development of inhaled beta-2 adrenergic agonists like Olodaterol , which is used for treating chronic obstructive pulmonary disease (COPD) and asthma . The compound's unique structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug design.
Preliminary studies indicate that this compound may exhibit various biological activities due to its functional groups. The nitro group enhances its chemical reactivity, which can lead to interactions with biological pathways. For instance, it may inhibit certain cytochrome P450 enzymes critical for drug metabolism. Understanding these interactions is essential for evaluating its therapeutic potential.
Synthetic Applications
The synthesis of this compound involves multiple steps that can be optimized for large-scale production. Techniques such as continuous flow reactors and automated synthesis systems can enhance yield and purity. The reaction conditions—temperature, pressure, and catalyst use—are pivotal for maximizing efficiency.
Mechanism of Action
The mechanism of action of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors . The benzyloxy group may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
- 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone
- 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone
- 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone
Uniqueness: 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents on the phenyl ring .
Biological Activity
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, a compound with the molecular formula C15H13NO5, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzyloxy group, a hydroxy group, and a nitro group attached to a phenyl ring, contributing to its distinctive chemical properties. The presence of these functional groups enhances its lipophilicity and ability to interact with various biological targets.
Property | Details |
---|---|
Molecular Weight | 287.27 g/mol |
CAS Number | 861841-94-3 |
IUPAC Name | 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethan-1-one |
Functional Groups | Benzyloxy, Hydroxy, Nitro |
The biological activity of this compound is influenced by its functional groups. The nitro group can undergo reduction to form an amine, which may interact with biological targets such as enzymes and receptors. This compound has been shown to form hydrogen bonds and π-π interactions with proteins, potentially modulating their activity .
Potential Mechanisms:
- Redox Reactions : The nitro group can be reduced to an amine, which may alter the redox state within cells.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Cell Membrane Permeability : Its lipophilic nature allows it to cross biological membranes effectively.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown potential against various bacterial strains, indicating that this compound may also possess antibacterial properties .
- Anticancer Potential : The structural features suggest possible applications in cancer therapy, particularly through mechanisms involving apoptosis induction or cell cycle arrest .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, which could extend to this compound as well .
Q & A
Q. What are the critical synthetic routes and optimization strategies for preparing 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone?
Basic Research Question
The synthesis typically involves sequential functionalization of aromatic precursors. A common approach includes:
- Benzyloxy Group Introduction : Reaction of a phenolic intermediate with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF .
- Nitration : Controlled nitration at specific positions using HNO₃/H₂SO₄ or acetyl nitrate to avoid over-nitration. Temperature control (0–5°C) is critical to direct nitro group placement .
- Acetylation : Friedel-Crafts acylation with acetyl chloride and AlCl₃ in a non-polar solvent (e.g., CS₂) to introduce the ketone group .
Optimization :
- Use TLC or HPLC to monitor reaction progress.
- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What advanced spectroscopic and crystallographic methods are used to characterize this compound?
Basic Research Question
Key techniques include:
- FTIR : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (theoretical m/z 288.0874 for C₁₅H₁₃NO₅) .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Refinement via SHELXL (riding model for H atoms, R-factor < 0.05) ensures accuracy .
Advanced Research Question
- Steric and Electronic Effects :
- The ortho-hydroxy and meta-nitro groups create intramolecular hydrogen bonding, stabilizing the structure and reducing electrophilicity at the carbonyl .
- Benzyloxy at C-5 enhances lipophilicity, potentially improving membrane permeability in biological assays .
- Biological Activity :
Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?
Advanced Research Question
- Docking Studies : Predict binding affinity to targets (e.g., COX-2, EGFR) using software like AutoDock. The nitro group’s electron-withdrawing effect may polarize the ketone, enhancing interactions with catalytic residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, EDG (electron-donating groups) at C-5 improve antioxidant capacity .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Advanced Research Question
- Dynamic Effects : Use variable-temperature NMR to identify rotamers or tautomers. For example, hindered rotation around the benzyloxy group may split signals at room temperature but coalesce at elevated temps .
- 2D NMR (COSY, NOESY) : Assign overlapping peaks in aromatic regions. NOESY correlations can confirm spatial proximity of hydroxy and nitro groups .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
- Process Chemistry Considerations :
- Replace AlCl₃ with heterogeneous catalysts (e.g., zeolites) to simplify workup and reduce waste .
- Optimize nitration stoichiometry to minimize byproducts (e.g., dinitro derivatives) .
- Purity Control :
Q. What role does this compound play in synthesizing bioactive heterocycles?
Advanced Research Question
Properties
IUPAC Name |
1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTGHNZQGWPVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610519 | |
Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861841-94-3 | |
Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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